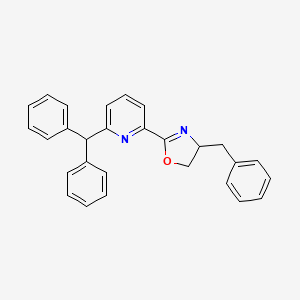
2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(6-ベンジドリルピリジン-2-イル)-4-ベンジル-4,5-ジヒドロオキサゾールは、医薬品化学、有機合成、材料科学など、さまざまな分野で潜在的な用途を持つキラル化合物です。 この化合物は、ピリジン環、ベンジドリル基、ジヒドロオキサゾール環を特徴としており、これらが独自の化学的性質に貢献しています。
2. 製法
合成経路と反応条件
(S)-2-(6-ベンジドリルピリジン-2-イル)-4-ベンジル-4,5-ジヒドロオキサゾールの合成には、通常、複数段階の有機反応が伴います。 考えられる経路の1つは次のとおりです。
ピリジン環の形成: 適切な前駆体から出発して、環化反応によってピリジン環を合成できます。
ベンジドリル基の導入: ベンジドリル基は、フリーデル・クラフツアルキル化またはその他の適切な方法によって導入できます。
ジヒドロオキサゾール環の形成: ジヒドロオキサゾール環は、適切な前駆体を含む環化反応によって形成できます。
工業的生産方法
この化合物の工業的生産には、収率と純度を向上させるために合成経路の最適化が含まれる場合があります。 これは、触媒の使用、反応条件の制御、クロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One possible route includes:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via Friedel-Crafts alkylation or other suitable methods.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
反応の種類
(S)-2-(6-ベンジドリルピリジン-2-イル)-4-ベンジル-4,5-ジヒドロオキサゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。
置換: この化合物は、官能基が他の基に置き換わる置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: 触媒の存在下で塩素や臭素などのハロゲンを使用したハロゲン化。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってカルボン酸やケトンが生成される場合があり、還元によってアルコールやアミンが生成される場合があります。
4. 科学研究における用途
化学: 有機合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: さまざまな治療用途における潜在的な薬物候補として検討されています。
産業: 高度な材料の開発や工業プロセスにおける触媒として利用されています。
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
作用機序
(S)-2-(6-ベンジドリルピリジン-2-イル)-4-ベンジル-4,5-ジヒドロオキサゾールの作用機序は、その特定の用途によって異なります。 医薬品化学では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。 この化合物の構造は、さまざまな生化学的経路に参加し、細胞プロセスに影響を与えることを可能にします。
6. 類似化合物の比較
類似化合物
®-2-(6-ベンジドリルピリジン-2-イル)-4-ベンジル-4,5-ジヒドロオキサゾール: 化学的性質は類似しているが、生物活性は異なる化合物のエナンチオマー。
2-(6-ベンジドリルピリジン-2-イル)-4-ベンジル-4,5-ジヒドロオキサゾール: 両方のエナンチオマーを含むラセミ体混合物。
独自性
(S)-2-(6-ベンジドリルピリジン-2-イル)-4-ベンジル-4,5-ジヒドロオキサゾールは、特定のキラル配置のためにユニークであり、エナンチオマーまたはラセミ体混合物と比較して、異なる生物活性と相互作用をもたらす可能性があります。
類似化合物との比較
Similar Compounds
®-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole: The enantiomer of the compound with similar chemical properties but different biological activities.
2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole: The racemic mixture containing both enantiomers.
Uniqueness
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture.
特性
分子式 |
C28H24N2O |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
2-(6-benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H24N2O/c1-4-11-21(12-5-1)19-24-20-31-28(29-24)26-18-10-17-25(30-26)27(22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-18,24,27H,19-20H2 |
InChIキー |
GHRIFGCHRUEFAC-UHFFFAOYSA-N |
正規SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


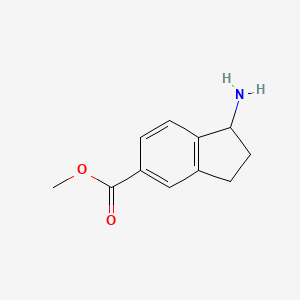

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(pyridin-3-yl)phenyl]propanoic acid](/img/structure/B12510307.png)
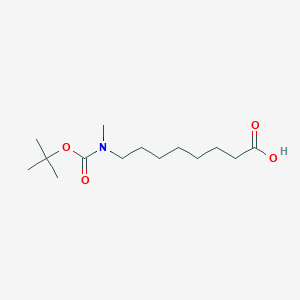
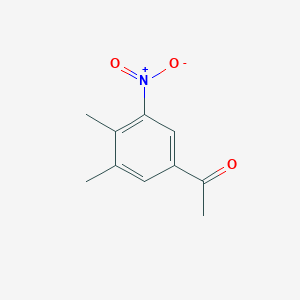
![N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B12510328.png)
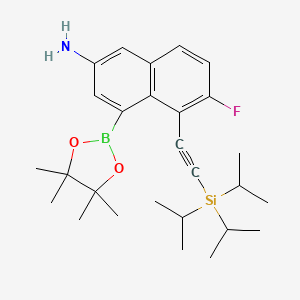
![1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide](/img/structure/B12510342.png)
amine](/img/structure/B12510343.png)
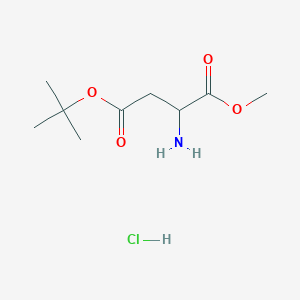
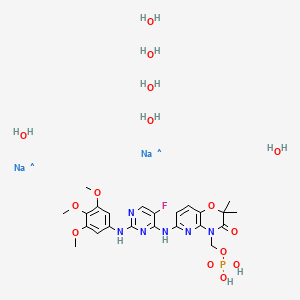
![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B12510360.png)


